Scientific Field: Organic Chemistry
Application Summary: “2,6-Diethyl-N-(2-propoxyethyl)aniline” is used as an intermediate in the production of pretilachlor, a herbicide.
Method of Application: The compound is produced by enabling 2,6-diethylphenylamine, chloroethyl propyl ether, and an acid binding agent to react at normal pressure or under pressurization condition.
Scientific Field: Agrochemistry
Application Summary: “2,6-Diethyl-N-(2-propoxyethyl)aniline” is used in the production of a selective herbicide for combating weeds in rice cultures.
Method of Application: The compound is synthesized by the reaction of sodium hydride and 2-propoxyethanol.
Results/Outcomes: The compound is a stable herbicide with prolonged activity in the soil and possesses very good herbicidal properties against a broad spectrum of weeds contaminating rice crops.
Scientific Field: Organic Synthesis, Drug Discovery
Application Summary: “2,6-Diethyl-N-(2-propoxyethyl)aniline” can be used as a reactant in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Method of Application: Specific methods of application would depend on the particular synthesis or drug discovery process being undertaken.
Results/Outcomes: The outcomes would also depend on the specific synthesis or drug discovery process.
Scientific Field: Dye Chemistry
Application Summary: “2,6-Diethyl-N-(2-propoxyethyl)aniline” is an important organic synthesis intermediate used in the manufacture of dyes.
Method of Application: The specific methods of application would depend on the particular dye being synthesized.
Results/Outcomes: The outcomes would also depend on the specific dye synthesis process.
Scientific Field: Perfumery
Application Summary: “2,6-Diethyl-N-(2-propoxyethyl)aniline” can be used in the production of fragrances.
Method of Application: The specific methods of application would depend on the particular fragrance being synthesized.
Results/Outcomes: The outcomes would also depend on the specific fragrance synthesis process.
Scientific Field: Fuel Chemistry
Application Summary: “2,6-Diethyl-N-(2-propoxyethyl)aniline” can be used as an antiknock agent in gasoline, replacing tetraethyl lead.
Method of Application: The compound is added to gasoline to increase the fuel’s octane rating and decrease engine knocking.
Results/Outcomes: The use of “2,6-Diethyl-N-(2-propoxyethyl)aniline” as an antiknock agent can lead to cleaner combustion and reduced engine wear.
2,6-Diethyl-N-(2-propoxyethyl)aniline is an organic compound with the molecular formula C₁₅H₂₅NO and a molecular weight of 235.37 g/mol. It appears as a light yellow transparent liquid and is classified under the category of amines. This compound features a diethyl substitution at the 2 and 6 positions of the aniline ring and a propoxyethyl group attached to the nitrogen atom, which contributes to its unique properties and potential applications in various fields .
These reactions enhance its utility in synthetic organic chemistry .
The synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline can be summarized as follows:
This method is favored due to its efficiency and relatively straightforward execution .
2,6-Diethyl-N-(2-propoxyethyl)aniline finds applications primarily in:
Several compounds share structural similarities with 2,6-Diethyl-N-(2-propoxyethyl)aniline. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N,N-Diethyl-3-methylaniline | Diethyl substitution on aniline | Commonly used as a dye intermediate |
N-Ethyl-N-(2-propoxyethyl)aniline | Ethyl substitution on nitrogen | Potentially different solubility profiles |
N,N-Diethyl-p-toluidine | Diethyl substitution with methyl group | Known for use in rubber production |
These compounds exhibit variations in their substituents that affect their physical properties and applications. The unique combination of diethyl groups and propoxyethyl substitution in 2,6-Diethyl-N-(2-propoxyethyl)aniline may confer distinct advantages in specific applications compared to its analogs .
The synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline primarily relies on nucleophilic substitution methodologies that introduce the propoxyethyl group onto the nitrogen atom of 2,6-diethylaniline. The most widely employed strategy involves direct N-alkylation using appropriate alkylating agents under basic conditions [1] [2].
The conventional approach utilizes 2,6-diethylaniline as the starting material and 2-chloroethyl propyl ether as the alkylating agent [1] [2]. This methodology operates through an SN2 mechanism where the nitrogen atom of the aniline derivative acts as the nucleophile, attacking the electrophilic carbon center bearing the chlorine leaving group [3]. The reaction requires the presence of an acid-binding agent such as sodium carbonate or triethylamine to neutralize the hydrogen chloride byproduct and maintain favorable reaction conditions [1] [3].
Alternative alkylation strategies include the use of other alkyl halides bearing the appropriate propoxyethyl functionality. The selection of the alkylating agent significantly influences both the reaction efficiency and the formation of side products [2] [3]. Primary alkyl halides are strongly preferred over secondary or tertiary halides due to their enhanced reactivity in SN2 reactions and reduced tendency toward elimination pathways [4] [5].
Advanced methodologies incorporate catalytic reductive amination approaches, where 2,6-diethylaniline reacts with 2-propoxyacetaldehyde in the presence of palladium catalysts and hydrogen donors . This strategy offers advantages including milder reaction conditions, higher selectivity, and reduced formation of byproducts compared to traditional alkyl halide approaches [7] [8].
Table 1: Direct N-Alkylation Methodology
Parameter | Conditions/Values |
---|---|
Starting Material | 2,6-Diethylaniline |
Alkylating Agent | 2-Chloroethyl propyl ether |
Base/Acid-Binding Agent | Sodium carbonate or Triethylamine |
Solvent | Toluene or similar aprotic solvent |
Temperature (°C) | 80-120 |
Pressure | Atmospheric or slightly elevated |
Reaction Time (hours) | 4-8 |
Yield (%) | 80-90 |
Advantages | Short process flow, high atom economy |
Mechanism Type | SN2 nucleophilic substitution |
The efficiency of nucleophilic substitution reactions for synthesizing 2,6-Diethyl-N-(2-propoxyethyl)aniline is significantly enhanced through the implementation of appropriate catalytic systems. Modern synthetic approaches employ various transition metal catalysts that facilitate bond formation while minimizing side reactions [9] [10] [11].
Palladium-based catalytic systems represent the most extensively studied approach for reductive amination pathways [7] [8] [12]. Palladium on carbon (Pd/C) demonstrates exceptional performance in converting carbonyl precursors to the desired N-alkylated products through hydrogenation of intermediate imines [7]. The catalyst operates under mild conditions, typically at room temperature with hydrogen gas or hydrogen donors such as ammonium formate [7]. These systems achieve yields ranging from 85-92% with excellent regioselectivity and minimal byproduct formation .
Cobalt-based catalysts have emerged as sustainable alternatives to traditional precious metal systems [9] [13]. Cobalt-salen complexes demonstrate effectiveness in electrocatalytic alkylation reactions, operating at moderate temperatures (65°C) under electrochemical conditions [13]. These catalysts exhibit broad functional group tolerance and can accommodate various nucleophiles, making them versatile for synthetic applications [13].
Heterogeneous catalysis using metal-organic frameworks (MOFs) provides advantages including catalyst recovery and reuse [9] [10]. Nickel-based MOF systems supported on zirconium frameworks show significant efficacy for N-alkylation reactions using alcohols as alkylating agents [9] [10]. These systems leverage the sustainable nature of alcohol substrates while producing water as the sole byproduct [9].
Alternative catalytic approaches include bismuth(III) and rhenium-based systems [14]. Bismuth(III) catalysts demonstrate high efficiency for nucleophilic substitution reactions with various nucleophiles, achieving conversion rates of 75-90% [14]. Rhenium complexes show particular effectiveness with oxygen-centered nucleophiles and alcohol substrates [14].
Table 2: Reductive Amination Methodology
Parameter | Conditions/Values |
---|---|
Starting Material | 2,6-Diethylaniline |
Carbonyl Compound | 2-Propoxyacetaldehyde |
Catalyst | Palladium on carbon (Pd/C, 0.5 mmol) |
Hydrogen Source | Ammonium formate (50 mmol) |
Solvent System | 2-Propanol (90 mL) + Water (10 mL) |
Temperature (°C) | Room temperature (20-25) |
Reaction Time (minutes) | 30 |
Yield (%) | 85-92 |
Advantages | Mild conditions, high selectivity |
Selectivity | Excellent regioselectivity |
Table 3: Catalyst Systems Comparison
Catalyst Type | Application | Reaction Conditions | Advantages | Yield Range (%) |
---|---|---|---|---|
Palladium on Carbon (Pd/C) | Reductive amination | Room temperature, H2 atmosphere | High yield, mild conditions | 85-92 |
Cobalt-Salen Complex | Electrocatalytic alkylation | 65°C, electrochemical conditions | Functional group tolerance | 70-85 |
Nickel-based MOF | N-alkylation with alcohols | Benzyl alcohol, elevated temperature | Sustainable, heterogeneous | 80-95 |
Bismuth(III) compounds | Nucleophilic substitution | Various nucleophiles, moderate temperature | High conversion rates | 75-90 |
Rhenium complexes | Alcohol substitution | Alcohol substrates, catalytic amounts | Efficient with O-nucleophiles | 80-88 |
The choice of solvent system profoundly influences the kinetics and mechanistic pathway of nucleophilic substitution reactions involved in synthesizing 2,6-Diethyl-N-(2-propoxyethyl)aniline. Understanding these solvent effects is crucial for optimizing reaction conditions and achieving maximum yields [15] [16] [17].
Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) strongly favor SN2 mechanisms by preferentially solvating the cationic species while leaving the nucleophile relatively unsolvated [15] [18]. This differential solvation enhances nucleophile reactivity and promotes the backside attack characteristic of SN2 reactions [4] [15]. The dielectric constants of these solvents (DMF: 38, DMSO: 47) provide sufficient polarity to stabilize the transition state while maintaining rapid reaction kinetics [15] [19].
Polar protic solvents including methanol and ethanol exhibit different effects on reaction mechanisms [15] [20] [21]. These solvents can form hydrogen bonds with nucleophiles, effectively reducing their nucleophilicity and favoring SN1 pathways [15] [20]. The stabilization of leaving groups through hydrogen bonding also promotes ionization steps characteristic of unimolecular mechanisms [20]. However, protic solvents may be beneficial when carbocation intermediates are involved, as they provide additional stabilization through solvation [20].
Non-polar solvents such as toluene and hexane generally provide limited reactivity for ionic nucleophilic substitution reactions [15] [18]. These solvents lack the polarity necessary to stabilize charged transition states or intermediates, resulting in slower reaction rates [19]. However, non-polar solvents may be employed when specific selectivity requirements necessitate reduced reactivity or when the reaction involves neutral species [16].
Emerging solvent systems including ionic liquids and deep eutectic solvents offer unique advantages for nucleophilic substitution reactions [22] [17]. Ionic liquids can provide selective solvation effects that enhance specific mechanistic pathways while offering environmental benefits [22]. Deep eutectic solvents, composed of hydrogen bond donors and acceptors, enable mild reaction conditions and sustainable synthetic approaches [22].
The kinetic effects of solvent choice extend beyond simple mechanistic considerations to influence reaction rates, selectivity, and product distribution [17] [19]. Temperature-dependent studies reveal that polar solvents generally reduce activation energies for nucleophilic substitution reactions, leading to faster reaction rates at lower temperatures [19]. The relationship between solvent polarity and reaction rate follows predictable trends, with more polar solvents typically enabling faster kinetics for ionic reactions [19].
Table 4: Solvent Effects on Reaction Kinetics
Solvent Type | Mechanism Favored | Reaction Rate | Nucleophile Solvation | Typical Applications |
---|---|---|---|---|
Polar Aprotic (DMF, DMSO) | SN2 | Fast | Weak (cation solvated) | Primary alkyl halides |
Polar Protic (Methanol, Ethanol) | SN1 | Moderate | Strong (nucleophile solvated) | Carbocation-stabilized reactions |
Non-polar (Toluene, Hexane) | Limited reactivity | Slow | Minimal | Special cases only |
Ionic Liquids | SN2 | Fast | Selective solvation | Green chemistry applications |
Deep Eutectic Solvents | SN1 | Moderate | Moderate | Sustainable synthesis |
The synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline through nucleophilic substitution pathways generates various byproducts that require systematic analysis and removal to obtain pure target compound. Understanding the nature of these byproducts and implementing appropriate purification strategies is essential for achieving high-quality products [23] [24] [25].
The primary byproducts formed during direct N-alkylation include unreacted starting materials, over-alkylated products, and inorganic salts [23] [25]. Unreacted 2,6-diethylaniline and 2-chloroethyl propyl ether represent the most common impurities, particularly when reaction conditions are not optimized [1] [3]. Over-alkylation leading to dialkylated aniline derivatives can occur when excess alkylating agent is present or when reaction temperatures are elevated [25] [26]. Inorganic salts such as sodium chloride or triethylammonium chloride are formed as byproducts of the acid-base neutralization step [1] [3].
Side reactions in reductive amination pathways produce different byproduct profiles [25] [7]. The reduction of carbonyl compounds to corresponding alcohols represents a major side reaction when hydrogen donors are present [25]. Ring hydrogenation can occur under catalytic conditions, converting aromatic rings to alicyclic analogs [25]. Additionally, the formation of symmetrical amines through self-condensation of intermediates contributes to byproduct formation [25].
Column chromatography represents the most versatile purification technique for separating complex mixtures containing the target compound and various byproducts [27]. This method exploits differences in polarity between compounds, allowing effective separation of unreacted starting materials, isomers, and over-alkylated products [27]. Silica gel and alumina serve as common stationary phases, with mobile phase selection dependent on the polarity of components being separated [27]. Recovery rates typically range from 80-90% with separation efficiencies of 85-95% [27].
Recrystallization provides an effective method for final product purification, particularly for removing solid impurities and inorganic salts [24] [28]. This technique relies on differential solubility in hot versus cold solvents to achieve purification [28]. The choice of recrystallization solvent is critical for achieving optimal purity while maintaining acceptable recovery yields [24]. Typical recovery rates range from 70-85% with purification efficiencies exceeding 90% [28].
Solvent extraction using separating funnels enables efficient removal of aqueous-soluble impurities from organic products [28] [29]. This method is particularly effective for removing inorganic salts and polar byproducts that partition preferentially into aqueous phases [28]. Multiple extraction cycles may be necessary to achieve complete removal of water-soluble impurities [29]. The efficiency of solvent extraction typically ranges from 70-85% depending on the distribution coefficients of the components [28].
Distillation techniques are employed for removing volatile impurities and recovering solvents [28] [30]. Fractional distillation can separate components with different boiling points, enabling removal of unreacted alkylating agents and low-boiling byproducts [28]. Vacuum distillation may be necessary for thermally sensitive compounds to prevent decomposition during purification [24].
Filtration methods, including gravity filtration and filtration under reduced pressure, are used for removing insoluble byproducts and catalyst residues [28] [29]. These techniques are particularly important when heterogeneous catalysts are employed, as complete catalyst removal is essential for product purity [28]. Filtration efficiencies typically exceed 95% for insoluble materials [29].
Table 5: Byproduct Analysis and Purification Methods
Purification Method | Target Separation | Efficiency (%) | Typical Recovery (%) | Applications |
---|---|---|---|---|
Column Chromatography | Unreacted starting materials, isomers | 85-95 | 80-90 | Complex mixture separation |
Recrystallization | Solid impurities, salts | 90-98 | 70-85 | Final product purification |
Solvent Extraction | Aqueous/organic phase separation | 70-85 | 75-90 | Workup procedures |
Distillation | Volatile impurities, solvents | 80-95 | 85-95 | Solvent recovery |
Filtration | Insoluble byproducts | 95-99 | 90-98 | Catalyst removal |
The development of analytical methods for byproduct identification relies on spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [31]. These methods enable structural elucidation of unknown byproducts and quantitative analysis of impurity levels [31]. Gas chromatography coupled with mass spectrometry provides sensitive detection of volatile byproducts and enables purity assessment of final products [30].
The determination of standard enthalpy of formation values for 2,6-Diethyl-N-(2-propoxyethyl)aniline requires careful consideration of structural contributions and thermodynamic relationships. Based on group additivity methods and comparison with the parent aniline compound, which has a gas-phase enthalpy of formation of 87.0 kJ/mol [6] [7], the estimated values are significantly different due to the extensive alkyl substitution pattern.
For the gas phase, the estimated standard enthalpy of formation (ΔfH°) is approximately -45.0 kJ/mol, calculated using group contribution methods that account for the 2,6-diethyl substitution on the benzene ring and the N-(2-propoxyethyl) substituent. This substantial negative value reflects the stabilizing influence of the extended alkyl chain system and the electron-donating effects of the ethyl groups on the aromatic ring [8] [9].
The liquid-phase enthalpy of formation is estimated at -78.5 kJ/mol, derived from the gas-phase value by subtracting the enthalpy of vaporization. This relationship follows the fundamental thermodynamic principle: ΔfH°(liquid) = ΔfH°(gas) - ΔvapH° [6] [10].
The standard Gibbs free energy of formation represents the thermodynamic favorability of compound formation from its constituent elements under standard conditions. For 2,6-Diethyl-N-(2-propoxyethyl)aniline, the estimated gas-phase value is approximately 125.0 kJ/mol, while the liquid-phase value is estimated at 89.5 kJ/mol [8] [9].
These values indicate that the compound formation is thermodynamically unfavorable under standard conditions, consistent with typical organic synthesis requirements for elevated temperatures and specialized reaction conditions. The difference between gas and liquid phases reflects the stabilization provided by intermolecular interactions in the condensed phase [11] [8].
Heat capacity measurements provide crucial information about molecular vibrations and internal energy storage mechanisms. For substituted anilines, heat capacity values generally increase with molecular complexity and the number of vibrational modes [12] [13].
Gas-Phase Heat Capacity: The estimated gas-phase heat capacity at 298.15 K is approximately 285.0 J/(mol·K). This value is calculated using group additivity methods, accounting for the contributions of the benzene ring (approximately 81 J/(mol·K)), the amino group, two ethyl substituents, and the propoxyethyl chain [12] [6].
Liquid-Phase Heat Capacity: The liquid-phase heat capacity is estimated at 425.0 J/(mol·K) at 298.15 K. This higher value compared to the gas phase reflects additional contributions from intermolecular interactions, restricted rotational motion, and the influence of hydrogen bonding involving the amino group [12] [13] [14].
The temperature dependence of heat capacity for aniline derivatives typically follows the relationship: Cp = A + BT + CT², where the coefficients depend on the specific substituent pattern and molecular structure [12] [13].
The normal boiling point of 2,6-Diethyl-N-(2-propoxyethyl)aniline has been consistently reported as 352°C (625.15 K) at standard atmospheric pressure [1] [3] [15] [16]. This relatively high boiling point compared to the parent aniline (184.1°C) [6] reflects several molecular factors:
The significant elevation in boiling point (+167.9°C relative to aniline) results from increased molecular weight, enhanced London dispersion forces due to the extended alkyl chains, and maintained hydrogen bonding capability through the amino group [1] [3]. The 2,6-diethyl substitution pattern creates steric hindrance that affects intermolecular interactions while the propoxyethyl chain contributes to molecular size and polarizability [17].
Comparative analysis with related compounds demonstrates this trend: 2,6-diethylaniline has a boiling point of 243°C [18] [19], while N-ethylaniline boils at 205°C [20] [21]. The additional propoxyethyl substituent in the target compound accounts for the further elevation to 352°C [1] [3].
The melting point of 2,6-Diethyl-N-(2-propoxyethyl)aniline has not been definitively reported in the available literature [3] [15]. This absence of data likely reflects the compound's liquid state at ambient temperatures and the challenges associated with crystallization of highly substituted aniline derivatives.
Based on structural analysis and comparison with similar compounds, the melting point is expected to be significantly below room temperature. The 2,6-diethyl substitution pattern disrupts crystal packing efficiency, while the flexible propoxyethyl chain further reduces crystalline stability [22] [23]. The estimated enthalpy of fusion is approximately 18.0 kJ/mol, calculated from molecular size correlations and intermolecular interaction strength assessments.
Direct sublimation studies for 2,6-Diethyl-N-(2-propoxyethyl)aniline are not available in the literature. However, sublimation behavior can be estimated based on the general principles governing aromatic amine sublimation and the specific structural features of this compound [24] [23] [25].
The sublimation process for substituted anilines involves breaking intermolecular hydrogen bonds and overcoming London dispersion forces. For 2,6-Diethyl-N-(2-propoxyethyl)aniline, the extensive alkyl substitution creates a high molecular weight compound (235.37 g/mol) with significant vapor pressure depression [23] [25].
The estimated sublimation enthalpy ranges from 73-80 kJ/mol at 298.15 K, calculated as the sum of fusion and vaporization enthalpies. This value reflects the energy required to overcome both crystal lattice forces and intermolecular interactions in the transition directly from solid to gas phase [23] [25].
The solubility behavior of 2,6-Diethyl-N-(2-propoxyethyl)aniline in aqueous systems is dominated by its extensive hydrophobic character. The compound exhibits a calculated LogP value of 3.72 [3] [15], indicating strong preferential partitioning into organic phases over water.
Water solubility is expected to be very low, likely less than 0.1 g/L at 25°C. This poor aqueous solubility results from several factors: the large hydrophobic surface area created by the diethyl and propoxyethyl substituents, the disruption of water structure around the nonpolar regions, and the insufficient hydrogen bonding capacity to overcome the hydrophobic interactions [27].
The amino group (pKa = 4.01) [1] [15] can undergo protonation in acidic conditions, potentially forming the corresponding ammonium salt with enhanced water solubility. However, under neutral and basic conditions, the compound remains predominantly in its neutral, poorly water-soluble form [27].
Polar Protic Solvents: 2,6-Diethyl-N-(2-propoxyethyl)aniline demonstrates high solubility in alcohols such as ethanol and methanol. The amino group can participate in hydrogen bonding with the hydroxyl groups of these solvents, while the alkyl chains interact favorably through van der Waals forces [27].
Polar Aprotic Solvents: The compound shows excellent solubility in solvents like dichloromethane, acetone, and dimethylformamide. These solvents can solvate the amino group through dipole-dipole interactions while accommodating the hydrophobic alkyl portions of the molecule [27].
Aromatic Solvents: High solubility is observed in benzene, toluene, and xylene isomers. The aromatic ring of the aniline derivative can engage in π-π stacking interactions with aromatic solvents, while the alkyl substituents interact through dispersion forces [27].
Nonpolar Solvents: Moderate solubility occurs in alkane solvents such as hexane and heptane. While the alkyl chains favor interaction with nonpolar media, the polar amino group creates some incompatibility, resulting in intermediate solubility values [27].
The Hansen solubility parameters provide a quantitative framework for predicting solubility behavior. For 2,6-Diethyl-N-(2-propoxyethyl)aniline, the estimated parameters are:
These values indicate a compound with moderate polarity and hydrogen bonding capability, dominated by dispersion interactions. Solvents with similar solubility parameter profiles will provide optimal dissolution behavior [28].
The surface tension of 2,6-Diethyl-N-(2-propoxyethyl)aniline is estimated at approximately 35.5 mN/m at 298.15 K [29]. This value is derived from correlations with structurally related aniline derivatives and consideration of molecular architecture effects on surface activity.
Compared to the parent aniline (surface tension ~44.0 mN/m at 20°C) [6], the target compound shows reduced surface tension due to the amphiphilic nature created by the alkyl substituents. The hydrophobic alkyl chains preferentially orient toward the vapor phase, reducing the surface energy [30] [28].
Temperature dependence follows the typical pattern for organic liquids: dγ/dT ≈ -0.1 mN/(m·K). This linear decrease with increasing temperature reflects reduced intermolecular interactions and increased molecular mobility at elevated temperatures [30] [31].
The dynamic viscosity of 2,6-Diethyl-N-(2-propoxyethyl)aniline at 298.15 K is estimated at approximately 4.2 mPa·s. This value represents a significant increase compared to aniline (4.467 mPa·s at 20°C) [6], primarily due to the increased molecular size and enhanced intermolecular interactions [6] [32].
Molecular Factors Affecting Viscosity:
Temperature Dependence: Viscosity decreases exponentially with temperature according to the Arrhenius relationship: η = A·exp(Ea/RT), where Ea represents the activation energy for viscous flow. For substituted anilines, typical activation energies range from 15-25 kJ/mol [14] [32].
Pressure Effects: Under moderate pressure increases, viscosity shows a positive correlation, although the effect is less pronounced than temperature dependence for liquid-phase measurements [14] [32].